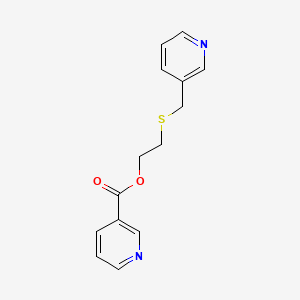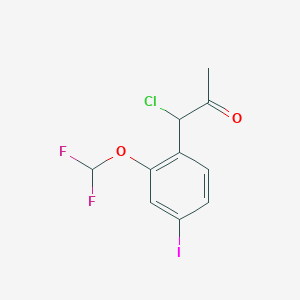
1-Chloro-1-(2-(difluoromethoxy)-4-iodophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(2-(difluoromethoxy)-4-iodophenyl)propan-2-one is a synthetic organic compound with the molecular formula C10H9ClF2IO2 This compound is characterized by the presence of a chloro group, a difluoromethoxy group, and an iodine atom attached to a phenyl ring, along with a propan-2-one moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2-(difluoromethoxy)-4-iodophenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Methoxylation: The difluoromethoxy group can be introduced via nucleophilic substitution using difluoromethyl ether and a suitable base.
Chlorination: The chloro group is introduced through a chlorination reaction, often using thionyl chloride or phosphorus pentachloride.
Ketone Formation: The propan-2-one moiety is typically introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-1-(2-(difluoromethoxy)-4-iodophenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and iodine groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or catalyst.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Chloro-1-(2-(difluoromethoxy)-4-iodophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(2-(difluoromethoxy)-4-iodophenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro, difluoromethoxy, and iodine groups can influence its binding affinity and specificity for these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-1-(2-(difluoromethoxy)-6-hydroxyphenyl)propan-2-one: Similar structure but with a hydroxy group instead of an iodine atom.
1-Chloro-1-(2-(difluoromethoxy)-5-(difluoromethyl)phenyl)propan-2-one: Similar structure but with a difluoromethyl group instead of an iodine atom.
Uniqueness
1-Chloro-1-(2-(difluoromethoxy)-4-iodophenyl)propan-2-one is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The combination of chloro, difluoromethoxy, and iodine groups makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C10H8ClF2IO2 |
|---|---|
Poids moléculaire |
360.52 g/mol |
Nom IUPAC |
1-chloro-1-[2-(difluoromethoxy)-4-iodophenyl]propan-2-one |
InChI |
InChI=1S/C10H8ClF2IO2/c1-5(15)9(11)7-3-2-6(14)4-8(7)16-10(12)13/h2-4,9-10H,1H3 |
Clé InChI |
VFHYIWTXZSSKHE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=C(C=C(C=C1)I)OC(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


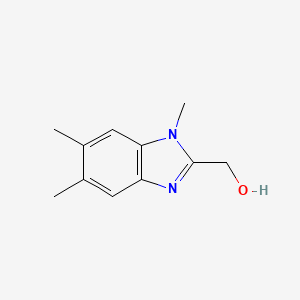
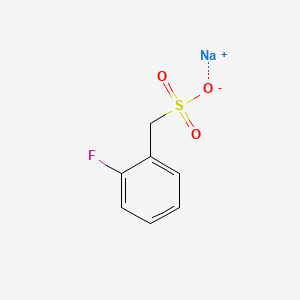


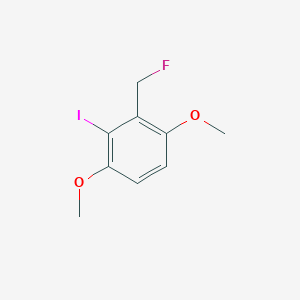
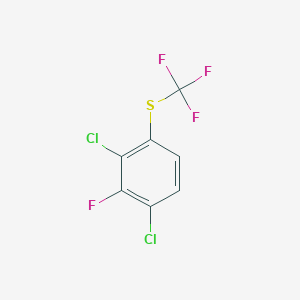
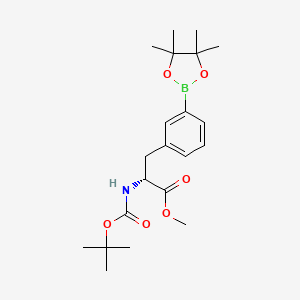
![3-(tert-Butoxycarbonyl)-1,1-dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline-4-carboxylic acid](/img/structure/B14040786.png)
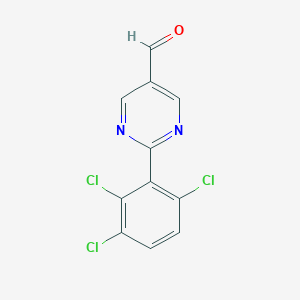
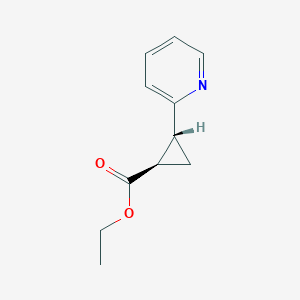
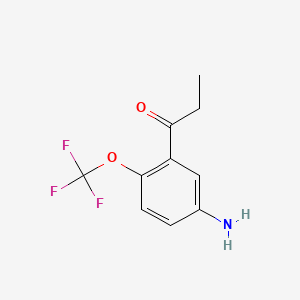
![(S)-3-Amino-3-(2,2-difluorobenzo[D][1,3]dioxol-5-YL)propanoic acid hydrochloride](/img/structure/B14040797.png)

